
2-Hexyl-5-(methylthio)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-5-(methylthio)thiophene is an organic compound with the molecular formula C11H18S2. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a hexyl group and a methylthio group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-(methylthio)thiophene typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2-bromo-5-(methylthio)thiophene with hexyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-5-(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hexyl-5-(methylthio)thiophene is used in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 2-Hexyl-5-(methylthio)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Hexylthiophene: Lacks the methylthio group, making it less reactive in certain chemical reactions.
2-Methylthio-5-hexylthiophene: Similar structure but with different positioning of substituents, affecting its chemical properties.
Thiophene: The parent compound, simpler structure, and different reactivity profile.
Uniqueness
2-Hexyl-5-(methylthio)thiophene is unique due to the presence of both hexyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C11H18S2 |
|---|---|
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
2-hexyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C11H18S2/c1-3-4-5-6-7-10-8-9-11(12-2)13-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
HFGPGYCOZXMVCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


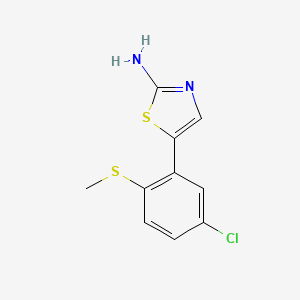
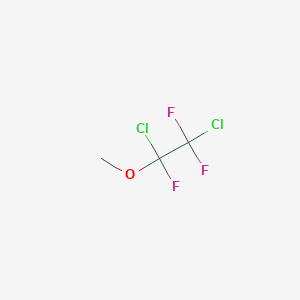
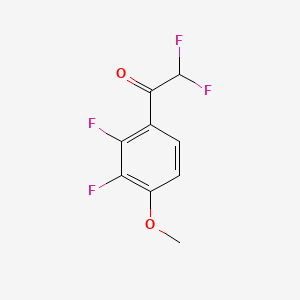
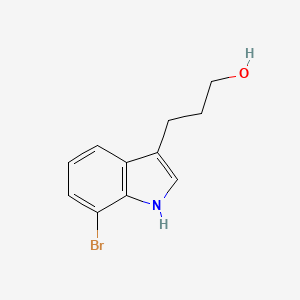
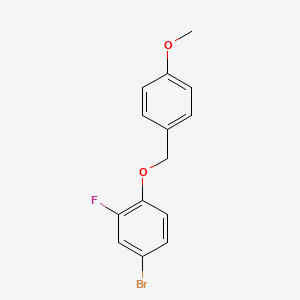
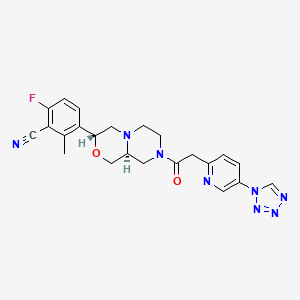
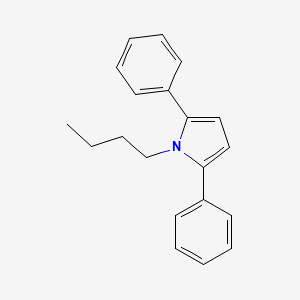
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)
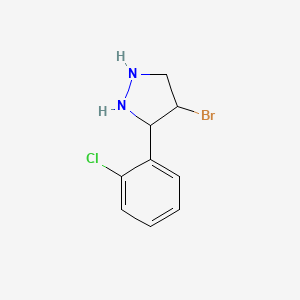


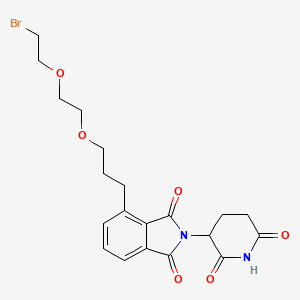
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)

